molecular formula C24H26N4O5S B11394389 1-[(4-methylphenyl)sulfonyl]-5-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylprolinamide

1-[(4-methylphenyl)sulfonyl]-5-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylprolinamide

Cat. No.: B11394389
M. Wt: 482.6 g/mol
InChI Key: GMDVNDAHZBLSOS-UHFFFAOYSA-N
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Description

1-[(4-methylphenyl)sulfonyl]-5-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylprolinamide is a complex organic compound that features a combination of sulfonyl, oxadiazole, and prolinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methylphenyl)sulfonyl]-5-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylprolinamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, sulfonylation, and coupling with the prolinamide moiety. Common reagents used in these reactions include hydrogen peroxide, acetic acid, and various catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methylphenyl)sulfonyl]-5-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylprolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can yield different oxadiazole derivatives .

Scientific Research Applications

1-[(4-methylphenyl)sulfonyl]-5-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylprolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-5-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylprolinamide involves its interaction with specific molecular targets. The sulfonyl and oxadiazole groups are known to interact with various enzymes and proteins, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methylphenyl)sulfinyl]-5-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylprolinamide
  • 1-[(4-methylphenyl)sulfonyl]-5-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylprolinamide

Uniqueness

1-[(4-methylphenyl)sulfonyl]-5-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylprolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H26N4O5S

Molecular Weight

482.6 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-5-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylpyrrolidine-2-carboxamide

InChI

InChI=1S/C24H26N4O5S/c1-16(2)27(15-21-25-23(26-33-21)18-7-5-4-6-8-18)24(30)20-13-14-22(29)28(20)34(31,32)19-11-9-17(3)10-12-19/h4-12,16,20H,13-15H2,1-3H3

InChI Key

GMDVNDAHZBLSOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)N(CC3=NC(=NO3)C4=CC=CC=C4)C(C)C

Origin of Product

United States

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